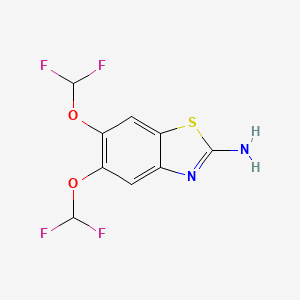

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

Description

BenchChem offers high-quality 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-bis(difluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2O2S/c10-7(11)16-4-1-3-6(18-9(14)15-3)2-5(4)17-8(12)13/h1-2,7-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJYBGNHCPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1OC(F)F)OC(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. This molecule is of significant interest to the medicinal chemistry community due to the confluence of two key structural motifs: the biologically active 2-aminobenzothiazole scaffold and the bioisosteric difluoromethoxy groups. The 2-aminobenzothiazole core is a well-established pharmacophore present in a range of therapeutic agents, exhibiting diverse biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The incorporation of difluoromethoxy substituents is a modern strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles. This guide offers a scientifically grounded, step-by-step methodology for the synthesis of this promising compound, alongside a thorough discussion of the analytical techniques required for its structural elucidation and purity assessment.

Introduction: The Rationale for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine in Drug Discovery

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][5] Its rigid, bicyclic structure provides a template for the spatial orientation of functional groups that can interact with various biological targets. The 2-amino substitution, in particular, offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space to optimize pharmacological activity.

The strategic placement of two difluoromethoxy (-OCHF₂) groups on the benzene ring of the benzothiazole scaffold is a deliberate design choice aimed at enhancing the drug-like properties of the molecule. The difluoromethoxy group serves as a bioisostere for more metabolically labile groups, such as methoxy or hydroxyl moieties. Its unique electronic properties can also influence the acidity of adjacent functional groups and the overall polarity of the molecule, potentially leading to improved cell permeability and target engagement.

This guide details a plausible and robust synthetic route to 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, starting from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, an explanation of the underlying reaction mechanism, and key considerations for successful execution. Furthermore, a comprehensive characterization plan is outlined, with predicted spectroscopic data based on analogous structures found in the literature.

Proposed Synthetic Pathway

The synthesis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be logically approached in a three-stage process, as depicted in the workflow diagram below. The key steps involve the protection of an amino group, the introduction of the difluoromethoxy moieties, and the subsequent formation of the 2-aminobenzothiazole ring.

Caption: Proposed synthetic workflow for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Step 1: Protection of the Amino Group of 4-Amino-1,2-benzenediol

The initial step involves the protection of the more nucleophilic amino group of the starting material, 4-amino-1,2-benzenediol, to prevent unwanted side reactions during the subsequent difluoromethoxylation of the hydroxyl groups. Acetylation to form an amide is a robust and easily reversible protection strategy.

Experimental Protocol:

-

To a stirred solution of 4-amino-1,2-benzenediol (1.0 eq) in glacial acetic acid at room temperature, add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield N-(4,5-dihydroxyphenyl)acetamide.

Causality of Experimental Choices:

-

Acetic Anhydride: A readily available and effective acetylating agent.

-

Glacial Acetic Acid: Serves as both a solvent and a catalyst for the reaction.

-

Ice-cold water quench: Facilitates the precipitation of the product and hydrolyzes any unreacted acetic anhydride.

Step 2: Difluoromethoxylation of N-(4,5-dihydroxyphenyl)acetamide

The introduction of the two difluoromethoxy groups is achieved by reacting the dihydroxy intermediate with a suitable difluorocarbene precursor. Sodium chlorodifluoroacetate is a common and effective reagent for this transformation.[6] The reaction proceeds via the in-situ generation of difluorocarbene, which is then trapped by the phenoxide ions.

Experimental Protocol:

-

In a suitable solvent such as DMF, suspend N-(4,5-dihydroxyphenyl)acetamide (1.0 eq) and a base (e.g., potassium carbonate, 2.5 eq).

-

Add sodium chlorodifluoroacetate (2.5 eq) to the suspension.

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the sodium chlorodifluoroacetate (typically 90-120 °C) and stir for several hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(4,5-bis(difluoromethoxy)phenyl)acetamide.

Causality of Experimental Choices:

-

Sodium Chlorodifluoroacetate: A stable, commercially available precursor for difluorocarbene.

-

Potassium Carbonate: A suitable base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides.

-

DMF: A polar aprotic solvent that facilitates the reaction.

Step 3: Deprotection of the Acetamido Group

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free aniline, which is necessary for the subsequent cyclization step.

Experimental Protocol:

-

Dissolve N-(4,5-bis(difluoromethoxy)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the deprotection by TLC.

-

Cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4,5-Bis(difluoromethoxy)aniline.

Causality of Experimental Choices:

-

Acid Hydrolysis: A standard and effective method for the cleavage of amides.

-

Ethanol/HCl: A common solvent system for this type of deprotection.

Step 4: Cyclization to form 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

The final step is the construction of the 2-aminobenzothiazole ring. A well-established method for this transformation is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[7] The reaction proceeds through the formation of a thiocyanate intermediate, followed by bromination and intramolecular cyclization.

Experimental Protocol:

-

Dissolve 4,5-Bis(difluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid and cool the mixture in an ice bath.

-

Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into a large volume of water and neutralize with a suitable base (e.g., ammonia solution).

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Causality of Experimental Choices:

-

Potassium Thiocyanate and Bromine: These reagents are essential for the formation of the thiocyanate intermediate and subsequent cyclization.

-

Glacial Acetic Acid: Provides the acidic medium required for the reaction.

-

Low Temperature during Bromine Addition: Helps to control the exothermic reaction and minimize the formation of byproducts.

Comprehensive Characterization of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended, along with the expected spectroscopic data based on analogous structures.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₇F₄N₂O₂S |

| Molecular Weight | 299.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Expected Data):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | s (broad) | 2H | -NH₂ |

| ~ 7.2 - 7.4 | s | 1H | Ar-H |

| ~ 7.0 - 7.2 | s | 1H | Ar-H |

| ~ 6.8 - 7.1 | t (J ≈ 74 Hz) | 2H | -OCHF₂ |

The broad singlet for the amino protons is characteristic and its chemical shift can vary depending on the solvent and concentration. The two aromatic protons are expected to appear as singlets due to their substitution pattern. The difluoromethyl protons will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy (Expected Data):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C2 (C=N) |

| ~ 145 - 150 | Ar-C (quaternary) |

| ~ 140 - 145 | Ar-C (quaternary) |

| ~ 130 - 135 | Ar-C (quaternary) |

| ~ 115 - 120 (t, J ≈ 250 Hz) | -OCHF₂ |

| ~ 110 - 115 | Ar-CH |

| ~ 105 - 110 | Ar-CH |

The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the difluoromethoxy groups.

¹⁹F NMR Spectroscopy (Expected Data):

A single signal, likely a doublet of triplets (due to coupling with the proton and potentially long-range coupling with aromatic protons), is expected in the typical region for difluoromethoxy groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amine) |

| 3100 - 3000 | C-H stretching (aromatic) |

| ~ 1630 | C=N stretching (benzothiazole ring) |

| ~ 1550 | N-H bending (amine) |

| 1250 - 1000 | C-O-C stretching and C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Impact - EI):

-

Molecular Ion Peak (M⁺): m/z = 299

-

Key Fragmentation Peaks: Loss of -NH₂, -OCHF₂, and cleavage of the benzothiazole ring are expected fragmentation pathways.

Safety Considerations

Standard laboratory safety practices should be followed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic and should be handled with extreme care.

Conclusion

This technical guide provides a detailed and scientifically sound roadmap for the synthesis and characterization of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine. The proposed synthetic route is based on well-established chemical transformations and utilizes readily available starting materials. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of the target molecule. The availability of this novel compound will undoubtedly facilitate further research into the therapeutic potential of difluoromethoxylated benzothiazole derivatives in various disease areas.

References

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Dyes Intermediate. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent advances in pharmacological activity of benzothiazole derivatives. Retrieved from [Link]

-

RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.

-

ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]

-

PubMed. (n.d.). Electron impact mass spectra of some bis-(2-benzothiazolyl)furans and bis-(2-benzothiazolyl)thiophenes. Retrieved from [Link]

-

Nature. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Retrieved from [Link]

-

PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Retrieved from [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

-

PubMed. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

-

PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-6-methyl-benzothiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Amino Protecting Groups Stability [organic-chemistry.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Benzothiazolamine(136-95-8) IR Spectrum [chemicalbook.com]

- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Substituted 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine Derivatives

This guide provides a comprehensive overview of the synthetic pathways and methodologies for the preparation of 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the unique properties conferred by the benzothiazole scaffold and the difluoromethoxy substituents. The incorporation of difluoromethoxy groups can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights into the synthesis of these valuable compounds.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The successful synthesis of complex organic molecules hinges on a well-designed synthetic strategy. For the target scaffold, 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine, a logical retrosynthetic analysis reveals a convergent approach, starting from readily available materials.

Our strategy focuses on the late-stage formation of the benzothiazole ring, a robust and well-documented cyclization reaction. This approach allows for the early introduction of the crucial bis(difluoromethoxy) functionality on a simpler aromatic precursor.

Figure 1: Retrosynthetic analysis of substituted 5,6-bis(difluoromethoxy)benzothiazol-2-ylamine derivatives.

Synthesis of the Key Intermediate: 4,5-bis(difluoromethoxy)-1,2-phenylenediamine

The cornerstone of this synthetic endeavor is the preparation of the vicinal diamine, 4,5-bis(difluoromethoxy)-1,2-phenylenediamine. This intermediate is not readily commercially available and its synthesis requires a multi-step sequence.

Step 1: Bis-difluoromethylation of Catechol

The introduction of the difluoromethoxy groups is achieved through the reaction of catechol with a suitable difluorocarbene precursor. While various methods exist for difluoromethylation, the use of sodium chlorodifluoroacetate offers a stable and relatively safe option.[2][3] The reaction proceeds via the in situ generation of difluorocarbene, which is then trapped by the phenoxide ions.[2]

Experimental Protocol: Synthesis of 1,2-bis(difluoromethoxy)benzene

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add catechol (1.0 eq), a suitable base such as potassium carbonate (2.5 eq), and a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Initiation: Stir the mixture at room temperature under a nitrogen atmosphere.

-

Addition of Difluoromethylating Agent: Slowly add sodium chlorodifluoroacetate (2.5-3.0 eq) portion-wise over a period of 1-2 hours. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,2-bis(difluoromethoxy)benzene.

| Compound | Starting Material | Typical Yield (%) | Physical State |

| 1,2-bis(difluoromethoxy)benzene | Catechol | 60-75 | Colorless oil |

Table 1: Expected outcome for the bis-difluoromethylation of catechol.

Step 2: Dinitration of 1,2-bis(difluoromethoxy)benzene

The subsequent step involves the introduction of two nitro groups onto the aromatic ring via electrophilic aromatic substitution. The difluoromethoxy group is known to be an ortho-, para-directing group. Therefore, the nitration of 1,2-bis(difluoromethoxy)benzene is expected to yield the desired 4,5-dinitro derivative.

Experimental Protocol: Synthesis of 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene

-

Setup: In a round-bottom flask cooled in an ice-salt bath, add concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 1,2-bis(difluoromethoxy)benzene (1.0 eq) to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10-15 °C.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene.

| Compound | Starting Material | Typical Yield (%) | Physical State |

| 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene | 1,2-bis(difluoromethoxy)benzene | 80-90 | Pale yellow solid |

Table 2: Expected outcome for the dinitration of 1,2-bis(difluoromethoxy)benzene.

Step 3: Reduction of the Dinitro Compound

The final step in the synthesis of the key intermediate is the reduction of the two nitro groups to amines. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol: Synthesis of 4,5-bis(difluoromethoxy)-1,2-phenylenediamine

-

Setup: To a hydrogenation vessel, add 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene (1.0 eq), a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

-

Work-up and Purification: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4,5-bis(difluoromethoxy)-1,2-phenylenediamine. This product is often used in the next step without further purification, as it can be susceptible to oxidation.

| Compound | Starting Material | Typical Yield (%) | Physical State |

| 4,5-bis(difluoromethoxy)-1,2-phenylenediamine | 1,2-bis(difluoromethoxy)-4,5-dinitrobenzene | 90-98 | Off-white to pinkish solid |

Table 3: Expected outcome for the reduction of the dinitro compound.

Construction of the 2-Aminobenzothiazole Scaffold

With the key diamine intermediate in hand, the construction of the 2-aminobenzothiazole ring can be achieved through a classical and reliable method involving reaction with potassium thiocyanate in the presence of an oxidizing agent like bromine.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. CN111269126A - Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene - Google Patents [patents.google.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

A Comprehensive Spectroscopic and Structural Elucidation of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, a thorough and unambiguous characterization of novel chemical entities is paramount for regulatory approval and ensuring therapeutic efficacy and safety.[1][2] This technical guide provides an in-depth spectroscopic analysis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—offering both predictive data based on analogous structures and field-proven methodologies for its empirical analysis. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this guide, ensuring technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy group (-OCHF₂), can profoundly modulate a molecule's physicochemical and pharmacokinetic properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. Consequently, the precise structural elucidation of novel fluorinated benzothiazoles like 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a critical step in its development as a potential therapeutic agent.

Spectroscopic techniques are indispensable tools in this characterization process, each providing a unique piece of the structural puzzle.[4][5][6] This guide will systematically explore the application of these techniques to 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Molecular Structure and Key Analytical Regions

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Chemical structure of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will be essential.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 10-20 mg of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).[7] For ¹⁹F NMR, a common external standard is CFCl₃ (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

For ¹³C NMR, a higher sample concentration and a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[7] Proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon, though coupled spectra can provide additional structural information.[8]

-

¹⁹F NMR should be acquired to directly observe the fluorine environments.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections to generate the final spectrum.

Figure 2: A generalized workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

-

Aromatic Protons (H-4 and H-7): The benzothiazole ring has two aromatic protons. We expect two singlets in the range of δ 7.0-8.0 ppm. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing difluoromethoxy groups.

-

Amine Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 7.0-7.5 ppm. Its chemical shift can be concentration-dependent and the peak will be exchangeable with D₂O.

-

Difluoromethoxy Protons (-OCHF₂): Two distinct triplets are expected due to coupling with the two fluorine atoms.[9] Based on similar structures, these protons will likely resonate in the range of δ 6.5-7.5 ppm with a characteristic large coupling constant (JHF ≈ 72-75 Hz).[9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.8 | s | - | 1H |

| H-7 | ~7.5 | s | - | 1H |

| -NH₂ | ~7.2 | br s | - | 2H |

| 5-OCHF₂ | ~7.0 | t | JHF ≈ 73 | 1H |

| 6-OCHF₂ | ~6.9 | t | JHF ≈ 73 | 1H |

Table 1: Predicted ¹H NMR data for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The carbons of the difluoromethoxy groups will appear as triplets due to one-bond coupling with the two fluorine atoms (¹JCF).[8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C{¹⁹F}) | Coupling Constant (J, Hz) |

| C2 (C=N) | ~168 | s | - |

| C8 (Ar-C) | ~150 | s | - |

| C9 (Ar-C) | ~145 | s | - |

| C5 (Ar-C-O) | ~140 | s | - |

| C6 (Ar-C-O) | ~138 | s | - |

| C4 (Ar-C-H) | ~125 | s | - |

| C7 (Ar-C-H) | ~122 | s | - |

| 5-OCHF₂ | ~115 | t | ¹JCF ≈ 250 |

| 6-OCHF₂ | ~114 | t | ¹JCF ≈ 250 |

Table 2: Predicted ¹³C NMR data for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive to the local electronic environment.[10] We expect two distinct signals for the two difluoromethoxy groups, as they are in slightly different chemical environments. Each signal will be a doublet due to coupling with the adjacent proton (¹JFH).

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-OCHF₂ | ~-82 | d | JFH ≈ 73 |

| 6-OCHF₂ | ~-83 | d | JFH ≈ 73 |

Table 3: Predicted ¹⁹F NMR data for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]

Experimental Protocol: FT-IR

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[7]

-

Background Spectrum: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first to subtract atmospheric and instrumental interferences.[7]

-

Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000–400 cm⁻¹.[7]

Predicted FT-IR Absorption Bands

The IR spectrum will be characterized by the vibrations of the amine, aromatic, and difluoromethoxy groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1630 | C=N stretch | Benzothiazole ring |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch and C-F stretch | Difluoromethoxy (-OCHF₂) |

| ~690 | C-S stretch | Benzothiazole ring |

Table 4: Key predicted IR absorption bands for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a strong protonated molecular ion [M+H]⁺.[7][13] Electron impact (EI) is a higher-energy method that will induce more fragmentation, providing valuable structural information.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and, consequently, the elemental formula of the molecular ion and its fragments.

-

Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a Liquid Chromatography (LC) system (LC-MS).

Predicted Mass Spectrum

-

Molecular Ion: The calculated exact mass of C₉H₇F₄N₂OS is 283.0246. In high-resolution ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 284.0324.

-

Fragmentation Pattern: Under EI conditions, fragmentation of the benzothiazole ring is expected.[14] Key fragmentation pathways could involve the loss of the difluoromethoxy groups or cleavage of the thiazole ring.

Figure 3: A proposed high-level fragmentation pathway for 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[4]

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption

2-Aminobenzothiazole derivatives typically exhibit strong absorption bands in the UV region.[15] For 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, absorption maxima (λmax) are expected in the range of 300-350 nm, corresponding to π→π* transitions within the conjugated aromatic system.[15]

Conclusion and Future Directions

This guide provides a comprehensive, predictive spectroscopic analysis of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine, grounded in established principles and data from analogous structures. The detailed protocols and expected data serve as a robust framework for the empirical characterization of this promising pharmaceutical candidate. The next logical steps in its development would involve acquiring the empirical data as outlined and using advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, thereby confirming the molecular structure with the highest degree of confidence. This rigorous characterization is a non-negotiable cornerstone of the drug development process, ensuring the integrity of all subsequent preclinical and clinical investigations.

References

-

The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Dyes Intermediate. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Covalent. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2021, December 17). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7. Retrieved from [Link]

-

Technology Networks. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Retrieved from [Link]

- Google Patents. (n.d.). CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole.

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

MassBank. (n.d.). Benzothiazoles. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Al-Qadisiyha University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Retrieved from [Link]

-

International Journal of Advanced Research. (2019, January 1). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Retrieved from [Link]

-

Preprints.org. (2024, October 5). Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

PubMed. (n.d.). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]

-

PubMed. (n.d.). [Use of spectroscopic methods in drug analysis]. Retrieved from [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ACS Omega. (2026, January 22). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. Retrieved from [Link]

-

ResearchGate. (2025, August 6). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Retrieved from [Link]

-

SciRP.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]

-

National Institute of Standards and Technology. (1999, June 3). NIST Standard Reference Data - Online Databases. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of synthesized materials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole - NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]

-

PubMed. (n.d.). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Retrieved from [Link]

-

Open Data Stack Exchange. (2024, September 26). Where can I get a list of chemicals uploaded to NIST Chemistry WebBook?. Retrieved from [Link]

-

YouTube. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

Sources

- 1. malvesfalcao.com [malvesfalcao.com]

- 2. longdom.org [longdom.org]

- 3. ijpbs.com [ijpbs.com]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 6. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. rsc.org [rsc.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. repository.qu.edu.iq [repository.qu.edu.iq]

- 12. jchr.org [jchr.org]

- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. massbank.eu [massbank.eu]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Novel Difluoromethoxy Benzothiazole Compounds

Foreword: Unveiling the Vibrational Fingerprints of Next-Generation Therapeutics

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive resource for harnessing the power of Fourier Transform Infrared (FT-IR) spectroscopy in the characterization of novel difluoromethoxy benzothiazole compounds. The strategic incorporation of the difluoromethoxy (-OCHF₂) group into the versatile benzothiazole scaffold has emerged as a promising avenue in medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall therapeutic potential.[1][2][3] This guide is structured to provide not just a procedural overview, but a deep, mechanistic understanding of how to acquire, interpret, and leverage high-quality FT-IR data for these promising molecules. Our approach is rooted in the principles of scientific integrity, ensuring that each step and interpretation is self-validating and grounded in established spectroscopic principles.

The Benzothiazole Core and the Difluoromethoxy Advantage: A Spectroscopic Perspective

The benzothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] Its fused ring system, containing both nitrogen and sulfur heteroatoms, gives rise to a characteristic and complex vibrational signature in the infrared spectrum.[8]

The introduction of a difluoromethoxy group imparts significant changes to the electronic and steric properties of the parent molecule.[1] From a spectroscopic standpoint, this substitution is particularly interesting. The high electronegativity of the fluorine atoms creates strong dipole moments, leading to intense and characteristic absorption bands for the C-F and C-O stretching vibrations.[9] Furthermore, the electronic influence of the -OCHF₂ group can subtly modulate the vibrational frequencies of the benzothiazole ring system, providing a sensitive probe of the molecular structure.

Fundamentals of FT-IR Spectroscopy: A Refresher for the Expert

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[10][11] When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to its natural vibrational modes.[10][11] An FT-IR spectrum is a plot of this absorption (or transmittance) as a function of wavenumber (cm⁻¹), which is directly proportional to the frequency of the absorbed radiation.[11]

The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[10][12] The functional group region is where the characteristic stretching vibrations of specific bonds, such as O-H, N-H, C=O, and C-H, appear.[12][13] The fingerprint region contains a complex pattern of absorptions arising from bending vibrations and skeletal modes, which are unique to the molecule as a whole.[12][14]

Characteristic Vibrational Modes of Difluoromethoxy Benzothiazoles

A thorough understanding of the expected vibrational frequencies is paramount for accurate spectral interpretation. The following table summarizes the key absorption bands anticipated for a generic difluoromethoxy benzothiazole compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes and Causality |

| Difluoromethoxy (-OCHF₂) | C-H Stretch | 2950 - 3050 | Weak to Medium | The C-H bond in the -OCHF₂ group is expected to have a slightly higher stretching frequency than typical sp³ C-H bonds due to the electron-withdrawing effect of the adjacent fluorine and oxygen atoms. |

| C-F Stretch (asymmetric) | 1150 - 1250 | Strong | The highly polar C-F bonds give rise to very intense absorptions. The asymmetric stretch is typically at a higher frequency.[9] | |

| C-F Stretch (symmetric) | 1050 - 1150 | Strong | The symmetric C-F stretch is also very intense and provides a key diagnostic peak for the difluoromethoxy group.[9] | |

| C-O Stretch | 1200 - 1300 | Strong | The ether C-O linkage will exhibit a strong stretching absorption. Its exact position can be influenced by coupling with C-F vibrations. | |

| Benzothiazole Core | Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium | These absorptions are characteristic of C-H bonds on an aromatic ring.[15] |

| C=N Stretch | 1610 - 1650 | Medium to Strong | The imine C=N bond within the thiazole ring is a key feature.[8] Its position can be sensitive to substitution on the benzene ring. | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) | The benzene and thiazole rings will show several bands in this region due to the stretching of the C=C bonds.[12][16] | |

| C-S Stretch | 650 - 750 | Weak to Medium | The C-S bond stretch is often weak and can be difficult to assign definitively in the complex fingerprint region.[8] | |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 | Strong | The pattern of these strong bands can provide information about the substitution pattern on the benzene ring.[16] |

Experimental Protocol: Acquiring High-Fidelity FT-IR Spectra

The following protocol is designed to ensure the acquisition of high-quality, reproducible FT-IR spectra of novel difluoromethoxy benzothiazole compounds. This self-validating system includes steps for background correction and sample preparation that are critical for reliable data.

Instrumentation and Setup

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its ease of use and minimal sample preparation.

-

Software: The instrument control and data processing software should allow for background collection, sample scanning, and basic spectral manipulations (e.g., baseline correction, peak picking).

Step-by-Step Experimental Workflow

-

Instrument Preparation and Warm-up:

-

Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and detector to stabilize.

-

Verify that the sample compartment is clean and free of any residues.

-

-

Background Collection (Self-Validation Step):

-

With the ATR crystal clean and free of any sample, collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as the instrumental response.

-

Rationale: The background spectrum serves as the reference (I₀) against which the sample spectrum (I) is compared to calculate the absorbance. An accurate background is essential for a reliable sample spectrum.

-

-

Sample Preparation:

-

For Solids: Place a small amount of the powdered difluoromethoxy benzothiazole compound directly onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Rationale: Good contact is crucial for obtaining a strong and well-defined spectrum. Insufficient contact will result in a weak signal and a noisy spectrum.

-

For Liquids or Solutions: Place a single drop of the liquid sample or a concentrated solution onto the ATR crystal. If using a solvent, ensure it does not have strong absorptions that will obscure the regions of interest. Dichloromethane or chloroform are often suitable choices, but a solvent spectrum should be run first to confirm.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same scan parameters as the background. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

-

Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

-

Use the peak picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the expected values in the correlation table (Section 3).

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for acquiring high-quality FT-IR spectra of difluoromethoxy benzothiazole compounds using an ATR accessory.

Spectral Interpretation: A Logic-Driven Approach

Interpreting the FT-IR spectrum of a novel compound is a deductive process. The following logical flow provides a systematic approach to identifying the key structural features of a difluoromethoxy benzothiazole.

Caption: A logical flowchart for the systematic interpretation of the FT-IR spectrum of a difluoromethoxy benzothiazole.

Conclusion: The Power of Vibrational Spectroscopy in Modern Drug Discovery

FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of novel difluoromethoxy benzothiazole compounds. By understanding the characteristic vibrational frequencies of the core scaffold and the unique signature of the difluoromethoxy group, researchers can rapidly confirm the identity and purity of their synthesized molecules. The methodologies and interpretative strategies outlined in this guide provide a robust framework for obtaining reliable and meaningful spectroscopic data, thereby accelerating the drug discovery and development pipeline.

References

-

Mague, J. T. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

ResearchGate. (2015). Special Feature Organo-Fluorine Chemical Science. ResearchGate. [Link]

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Al-Qadisiyha University. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. University of Al-Qadisiyah. [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

-

Infrared & Raman Users Group. (2014). IRUG11 Abstracts. IRUG. [Link]

-

PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). PubMed. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. SciSpace. [Link]

-

Royal Society of Chemistry. (2023). Difluorocarbene as a C–F source for the synthesis of 2-fluoro-benzothiazoles. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2021). Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Pharmaceutical Negative Results. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. [Link]

-

Journal of the American Chemical Society. (2023). Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society. [Link]

-

Innovatech Labs. (n.d.). PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. [Link]

-

Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. [Link]

-

PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. bfh.ch [bfh.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

Solubility and stability of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

An In-depth Technical Guide Solubility and Stability Profile of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine: A Predictive and Methodological Framework

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is a novel chemical entity featuring a biologically significant benzothiazole scaffold and two difluoromethoxy groups, substituents known to confer desirable pharmacokinetic properties. As no empirical data for this specific molecule is publicly available, this guide serves as a comprehensive framework for its characterization. We will deconstruct the molecule to predict its physicochemical properties based on established principles and data from analogous structures. This document provides detailed, field-proven protocols for systematically evaluating the aqueous and organic solubility, as well as the chemical and metabolic stability of the title compound. The causality behind experimental choices is elucidated to empower researchers in designing and executing a robust characterization cascade. The resulting data are crucial for guiding lead optimization, formulation development, and advancing the compound through the drug discovery pipeline.

Introduction: A Molecule of Strategic Interest

The benzothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Its aromatic, bicyclic structure is generally stable and offers multiple points for substitution to modulate pharmacological effects.[2] The 2-amino substitution, in particular, is a common feature in many bioactive benzothiazoles.[3]

The strategic incorporation of difluoromethoxy (-OCF₂H) groups has become a key tactic in modern drug design.[4][5] Unlike a simple methoxy group, the -OCF₂H moiety enhances metabolic stability due to the high strength of the carbon-fluorine bond, which is resistant to oxidative metabolism.[4][6] This can lead to improved drug half-life and bioavailability. Furthermore, the electron-withdrawing nature of the difluoromethoxy group can modulate the pKa of adjacent functional groups, thereby influencing a molecule's ionization state, solubility, and target engagement at physiological pH.[4][7]

The combination of these three structural features in 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine suggests a molecule designed for metabolic robustness and potent biological activity. However, its developability is critically dependent on its solubility and stability, properties which must be thoroughly characterized.

Predicted Physicochemical Profile

A priori assessment of a molecule's properties is essential for anticipating challenges and designing an efficient experimental plan. The properties of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine can be predicted by analyzing its constituent parts.

Predicted Solubility

The solubility of a compound dictates its absorption and distribution in vivo. We anticipate a complex solubility profile for the title compound.

-

Aqueous Solubility: The core benzothiazole structure is largely non-polar, suggesting low intrinsic aqueous solubility.[8] While the 2-amino group can act as a hydrogen bond donor and acceptor, its contribution may be offset by the two lipophilic difluoromethoxy groups. A theoretical study of benzothiazole derivatives suggested that the 2-amino substitution enhances water solubility compared to other substitutions, which is a positive indicator.[3] However, compounds like 2-amino-6-nitrobenzothiazole and the parent 2-aminobenzothiazole exhibit very low aqueous solubility (less than 1 mg/mL).[9][10]

-

pH-Dependent Solubility: The 2-amino group is basic and will be protonated at low pH. This cationization will dramatically increase aqueous solubility. Therefore, a classic "U-shaped" or "hockey-stick" pH-solubility profile is expected, with minimum solubility at neutral to alkaline pH and significantly higher solubility in acidic conditions.

-

Organic Solubility: Based on the general behavior of benzothiazoles, the compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[8]

Table 1: Predicted Physicochemical Properties of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine

| Property | Predicted Value / Behavior | Rationale & Justification |

| Molecular Formula | C₉H₇F₄N₂OS | Based on chemical structure. |

| Molecular Weight | ~267.2 g/mol | Based on chemical structure. |

| Aqueous Solubility | Low (<10 µg/mL) at pH 7.4 | Aromatic core and lipophilic -OCF₂H groups. |

| pH-Solubility Profile | Significantly increases at pH < 5 | Protonation of the basic 2-amino group. |

| Organic Solubility | High | Soluble in DMSO, DMF, Methanol, Ethanol.[8] |

| pKa (Basic) | 3.0 - 5.0 | The 2-amino group's basicity is reduced by the electron-withdrawing effects of the benzothiazole ring and two -OCF₂H groups.[7] |

Predicted Stability

-

Chemical Stability: The benzothiazole ring is an aromatic system, which confers significant chemical stability.[2] The compound is expected to be stable under neutral conditions. However, the 2-amino group may be susceptible to oxidation, and the molecule could be sensitive to strong acidic or basic conditions at elevated temperatures, potentially leading to hydrolysis of the difluoromethoxy groups or ring opening. Photostability should also be assessed as aromatic systems can be photosensitive.

-

Metabolic Stability: A key rationale for including difluoromethoxy groups is to enhance metabolic stability.[4] The C-F bonds are highly resistant to cleavage by cytochrome P450 (CYP) enzymes. Therefore, the compound is predicted to have high stability in liver microsome assays compared to a non-fluorinated analogue.[6]

Experimental Characterization: Protocols and Methodologies

The following protocols provide a robust, self-validating system for determining the solubility and stability of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine.

Workflow for Solubility and Stability Assessment

The overall process involves a tiered approach, starting with high-throughput kinetic measurements and progressing to more definitive thermodynamic and stability assays.

Caption: Tiered workflow for compound characterization.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a compound in a saturated solution after equilibrium has been reached between the dissolved and solid forms, providing a true measure of solubility that is critical for biopharmaceutical classification.

Methodology:

-

Preparation: Add an excess amount of solid 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached. A preliminary time-to-equilibrium experiment can validate this timeframe.

-

Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle. Centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase or solvent (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

Protocol: Chemical Stability (Forced Degradation)

Causality: Forced degradation studies are essential to identify potential degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method. The conditions are harsher than those expected during storage to accelerate degradation.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution and incubate. A control sample (compound in neutral water) should be run in parallel.

-

Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours. Dissolve and analyze.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: At designated time points, withdraw samples, neutralize if necessary (e.g., acid-stressed sample with NaOH), and dilute. Analyze by HPLC-UV/DAD or LC-MS to determine the percentage of the parent compound remaining and to profile the degradation products. The use of a Diode Array Detector (DAD) is crucial for assessing peak purity and ensuring degradants are separated from the parent peak.

Caption: Experimental design for forced degradation studies.

Protocol: Metabolic Stability (Microsomal Assay)

Causality: This in vitro assay provides a reliable estimate of a compound's susceptibility to Phase I metabolism by CYP enzymes, which is a primary route of drug clearance. Human liver microsomes (HLM) contain a high concentration of these enzymes.

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a 1 µM working solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

HLM: Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.

-

NADPH (Cofactor): Prepare a solution of NADPH (e.g., 10 mM) in buffer. This cofactor is essential for CYP enzyme activity; its absence serves as a negative control.

-

-

Incubation:

-

Pre-warm the HLM and test compound solutions at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final volume should be consistent (e.g., 200 µL).

-

A parallel incubation without NADPH must be run to control for non-enzymatic degradation.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a sensitive LC-MS/MS method.

-

Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Interpretation and Implications

Table 2: Interpreting the Characterization Data

| Parameter | Favorable Result | Unfavorable Result | Implication for Drug Development |

| Thermodynamic Solubility | > 50 µg/mL | < 1 µg/mL | Low solubility may lead to poor absorption and require enabling formulations (e.g., amorphous solid dispersions, salt forms). |

| pH-Solubility Profile | High solubility at low pH | Flat profile with low solubility | A steep profile confirms the basic nature and allows for potential salt formation to improve solubility and dissolution. |

| Chemical Stability | < 10% degradation in all stress conditions | > 20% degradation in any condition | Identifies liabilities. For example, oxidative instability may require formulation with antioxidants or nitrogen headspace packaging. |

| Metabolic Stability (t½) | > 30 minutes | < 10 minutes | High stability (long t½) is desirable and confirms the utility of the -OCF₂H groups. Rapid degradation indicates high clearance and likely poor in vivo exposure. |

A compound with low solubility but high stability is a common challenge. The pronounced pH-dependent solubility of 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine is its most promising feature. This suggests that forming a hydrochloride or other pharmaceutically acceptable salt could be a highly effective strategy to improve its dissolution rate and aqueous solubility, thereby enhancing its potential for oral absorption.

Conclusion

While 5,6-Bis(difluoromethoxy)benzothiazol-2-ylamine represents a promising new chemical entity from a medicinal chemistry perspective, its success as a drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. The predictive analysis herein suggests a molecule with high metabolic stability but potentially challenging aqueous solubility. The provided experimental framework offers a robust, logical, and efficient path to definitively characterize its solubility and stability profiles. The data generated from these studies will be indispensable for making informed decisions regarding lead candidate selection, guiding formulation strategies, and ultimately enabling the successful development of this promising compound.

References

-

Dyes Intermediate. (n.d.). 2-Amino-5, 6 (6, 7)-Dichlorobenzothiazole. Retrieved from [Link]

-

Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

-

PubMed Central (PMC). (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

-

Iraqi Journal of Science. (2021, August 6). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

-

ResearchGate. (2024, May 15). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (2019, January 1). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved from [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2022, October 21). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

PubMed. (2012, January 1). Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]